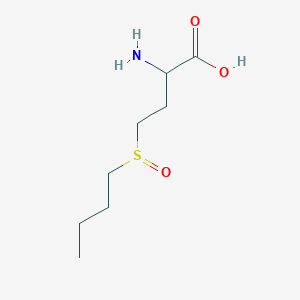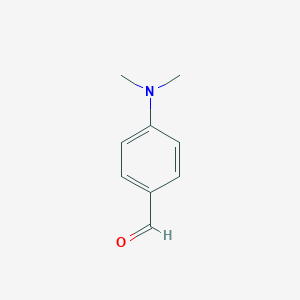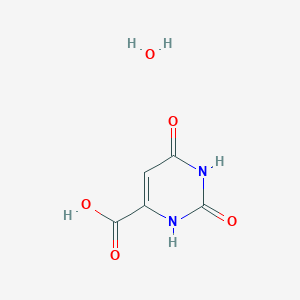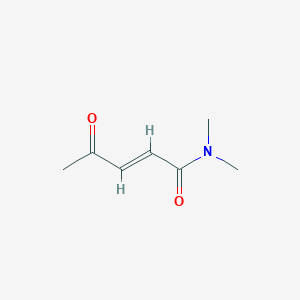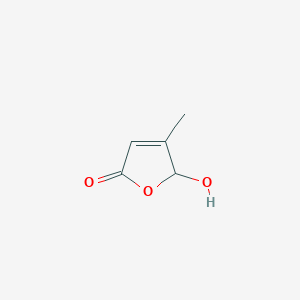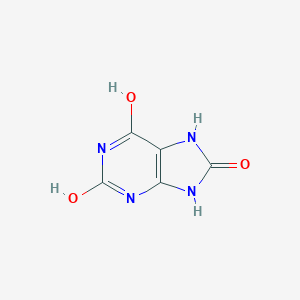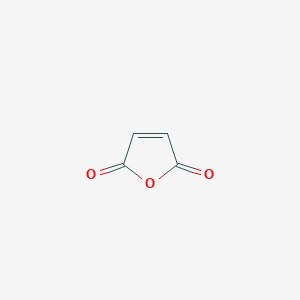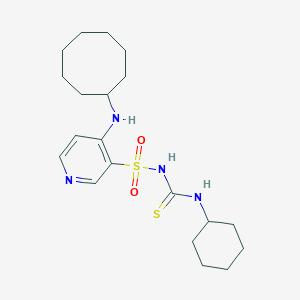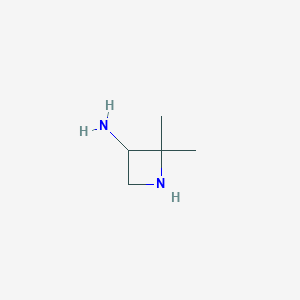
2,2-ジメチルアゼチジン-3-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylazetidin-3-amine is a compound that is structurally related to azetidines, which are four-membered nitrogen-containing heterocycles. The presence of two methyl groups at the 2-position and an amine group at the 3-position distinguishes this compound. Azetidines, including those with dimethyl substitutions, are of interest in the field of organic chemistry due to their presence in bioactive molecules and their potential use in the synthesis of various heterocyclic systems.
Synthesis Analysis
The synthesis of azetidine derivatives, such as 3,3-dimethylazetidines, can be achieved through an iodine-mediated intramolecular cyclization reaction of γ-prenylated amines. This method provides a highly diastereoselective route to the target molecules and represents a novel strategy for constructing the azetidine ring system, which is important in the synthesis of bioactive compounds .
Molecular Structure Analysis
While the specific molecular structure of 2,2-dimethylazetidin-3-amine is not detailed in the provided papers, the general structure of azetidines is characterized by a four-membered ring containing one nitrogen atom. The substitution pattern on the azetidine ring can significantly influence the compound's reactivity and stereochemistry, which is crucial for its application in organic synthesis.
Chemical Reactions Analysis
Azetidine derivatives can participate in various chemical reactions due to their amine functionality and the reactivity inherent to their strained ring system. For instance, the synthesis of heterocyclic systems often involves the reaction of azetidine derivatives with nucleophiles, such as heterocyclic amines, to form fused pyrimidinones or with C-nucleophiles to create substituted pyranones . These reactions highlight the versatility of azetidine derivatives in constructing complex heterocyclic structures.
Physical and Chemical Properties Analysis
科学的研究の応用
- 用途: 2,2-ジメチルアゼチジン-3-アミンは、蛍光誘導体の合成のための前駆体として使用できます。 例えば、それはシアン化物の存在下で蛍光試薬であるナフタレン-2,3-ジカルボキシアルデヒド (NDA) と反応して、蛍光性N-置換1-シアノベンゾ[f]イソインドール (CBI) 誘導体を形成します 。これらの誘導体は、蛍光を用いた1級アミンの高感度検出を可能にします。
1級アミンの蛍光誘導体化
作用機序
Target of Action
It is known that this compound is an organic molecule , and it is often the case that such molecules interact with various biological targets such as enzymes, receptors, or other proteins.
Biochemical Pathways
It is known that organic compounds can influence a wide range of biochemical pathways, from metabolic processes to signal transduction pathways . The specific pathways affected by this compound would depend on its targets and mode of action.
Action Environment
The action, efficacy, and stability of 2,2-Dimethylazetidin-3-amine can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells or tissues . Understanding these factors is crucial for predicting the compound’s behavior in a biological context.
特性
IUPAC Name |
2,2-dimethylazetidin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-5(2)4(6)3-7-5/h4,7H,3,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEXCGGKCZIFOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CN1)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



